4-Chloro-6,8-difluoro-2-phenylquinoline
Description
Properties
CAS No. |
1156275-84-1 |
|---|---|
Molecular Formula |
C15H8ClF2N |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-chloro-6,8-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8ClF2N/c16-12-8-14(9-4-2-1-3-5-9)19-15-11(12)6-10(17)7-13(15)18/h1-8H |
InChI Key |
MSTDLIFRNHDCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)Cl |
Origin of Product |
United States |
The Significance of Quinoline Heterocycles in Synthetic and Medicinal Chemistry Research
Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a cornerstone scaffold in the fields of synthetic and medicinal chemistry. google.comnih.gov This bicyclic structure is not merely a chemical curiosity but a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov The versatility of the quinoline nucleus allows for functionalization at numerous positions, enabling chemists to modulate the physicochemical and pharmacological properties of its derivatives. wipo.int
The significance of quinoline heterocycles is underscored by their presence in a wide array of pharmaceuticals and biologically active molecules. googleapis.com These compounds have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govgoogle.com The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, has made it a focal point in drug discovery and development. googleapis.com Consequently, the development of novel synthetic methodologies to access functionalized quinoline derivatives remains an active and important area of chemical research. google.com
The Role of Halogenated Quinoline Scaffolds in Target Compound Design
The strategic incorporation of halogen atoms into organic molecules, a process known as halogenation, is a powerful tool in medicinal chemistry for optimizing the properties of a lead compound. In the context of the quinoline (B57606) scaffold, the introduction of halogens such as chlorine and fluorine can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Halogenated quinolines have been the subject of extensive research, leading to the discovery of potent therapeutic agents. mdpi.com The introduction of fluorine, for instance, can enhance a compound's lipophilicity, which may improve its ability to cross biological membranes and reach its intended target. evitachem.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. Chlorine atoms can also contribute to the binding affinity of a molecule to its target protein through various interactions. The specific placement of these halogens on the quinoline ring is crucial and can lead to significant differences in biological activity. This targeted approach to molecular design, utilizing halogenation, allows for the fine-tuning of compounds to achieve desired therapeutic effects, such as enhanced potency against drug-resistant bacterial strains and their biofilms. mdpi.com
Research Trajectories and Academic Relevance of 4 Chloro 6,8 Difluoro 2 Phenylquinoline
Established Synthetic Routes to the Quinoline Core Structure
The construction of the fundamental quinoline skeleton can be achieved through several classic cyclization reactions, each offering a different approach to assembling the bicyclic system from various acyclic precursors.
Cyclization Reactions for Quinoline Skeleton Formation
Skraup-Type Reactions and Mechanistic Considerations
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a quintessential method for preparing quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgnumberanalytics.com
The mechanism proceeds through several key steps:
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.comiipseries.org
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein. pharmaguideline.com
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to yield 1,2-dihydroquinoline (B8789712). numberanalytics.com
Oxidation: The 1,2-dihydroquinoline is then oxidized by the chosen oxidizing agent to furnish the aromatic quinoline ring. numberanalytics.compharmaguideline.com
A study involving 13C-labeled ketones in related reactions suggests a fragmentation-recombination pathway, where the initial conjugate adduct can fragment into an imine and the ketone, which then recombine to form the final quinoline product. nih.gov While powerful for unsubstituted quinoline, generating a 2-phenyl substituted derivative like the target compound via a classic Skraup reaction is less direct and would require a phenyl-substituted acrolein precursor.
Pfitzinger Reaction Protocols for 2-Phenylquinoline Systems
The Pfitzinger reaction is a highly effective method for synthesizing quinoline-4-carboxylic acids, known as cinchoninic acids. electronicsandbooks.com This reaction is particularly relevant for the target compound as it provides a direct route to 2-substituted systems. The process involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. pharmaguideline.comwikipedia.org
The reaction mechanism is understood to be as follows:
Isatin Ring Opening: The base (e.g., potassium hydroxide) hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org
Condensation: The aniline moiety of the opened isatin condenses with a carbonyl compound, such as an acetophenone (B1666503) derivative (to install the 2-phenyl group), to form an imine. wikipedia.org
Cyclization and Dehydration: The enamine tautomer of the imine then undergoes intramolecular cyclization and subsequent dehydration to yield the substituted quinoline-4-carboxylic acid. wikipedia.org
To synthesize a precursor for 4-Chloro-6,8-difluoro-2-phenylquinoline, one would theoretically start with a 4,6-difluoroisatin and an appropriate acetophenone. The resulting carboxylic acid at the 4-position can later be removed or serve as a handle for further functionalization before chlorination. pharmaguideline.com
| Reactant 1 | Reactant 2 | Base | Product Type | Ref |
| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid | sciencemadness.org |
| Isatin | Acyclic/Cyclic Ketones | Base | Quinolines-4-carboxylic acids | researchgate.net |
| N-acyl isatins | Base | - | 2-Hydroxy-quinoline-4-carboxylic acids | wikipedia.org |
Knorr Quinoline Cyclization Approaches
The Knorr quinoline synthesis, developed by Ludwig Knorr in 1886, is a method for converting β-ketoanilides into 2-hydroxyquinolines (2-quinolones) using a strong acid like sulfuric acid. iipseries.orgsynarchive.com This reaction is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org
The process typically involves two stages:
Anilide Formation: An aniline is reacted with a β-ketoester to form a β-ketoanilide intermediate.
Cyclization: The intermediate is then treated with concentrated sulfuric acid, which promotes cyclization onto the aniline ring to form the 2-hydroxyquinoline (B72897). drugfuture.com
Research has shown that reaction conditions can influence the outcome. For example, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to a competing reaction that forms a 4-hydroxyquinoline. wikipedia.org For the target compound's backbone, a fluorinated aniline would be condensed with a benzoyl-containing β-ketoester. The resulting 2-hydroxyquinoline would then require subsequent chemical steps to introduce the chlorine atom at the 4-position.
| Reactant | Reagent | Product Type | Ref |
| β-ketoanilide | H₂SO₄ | 2-Hydroxyquinoline | iipseries.org |
| Benzoylacetanilide | Excess Polyphosphoric Acid | 2-Hydroxyquinoline | wikipedia.org |
| Benzoylacetanilide | Small amount Polyphosphoric Acid | 4-Hydroxyquinoline | wikipedia.org |
Condensation Reactions Involving Fluorinated Anilines and Carbonyl Precursors
The introduction of fluorine atoms onto the quinoline scaffold is of significant interest due to the unique properties they impart on molecules, such as enhanced metabolic stability and binding affinity in pharmaceutical contexts. nih.gov A direct method to achieve this is to use fluorinated anilines as starting materials in established quinoline syntheses.
For instance, a series of new fluorinated quinoline analogs were synthesized starting from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA). mdpi.com This one-step reaction, acting as both a solvent and an acidic catalyst, directly yields the corresponding 8-fluoro-2,3-dimethylquinolin-4-ol. mdpi.com This approach demonstrates the feasibility of incorporating fluorine atoms at specific positions by selecting the appropriately substituted aniline. To construct the 6,8-difluoro pattern of the target compound, 2,4-difluoroaniline (B146603) would be the logical starting material, which could then be subjected to condensation with a suitable phenyl-containing carbonyl precursor in a reaction analogous to the Combes, Knorr, or Pfitzinger synthesis. iipseries.orgacs.org
One-Pot Synthetic Strategies
While classic named reactions are robust, modern organic synthesis increasingly favors one-pot or cascade reactions that combine multiple transformations in a single operation. organic-chemistry.org These strategies enhance efficiency, reduce waste, and simplify purification processes.
A recently developed one-pot method for the synthesis of 4-chloroquinolines proceeds via a cascade reaction of N-aryl enaminones with bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). acs.orgnih.gov This approach is notable for its broad substrate scope, mild reaction conditions, and operational simplicity. organic-chemistry.org The proposed mechanism involves a sequence of:
α-carbonylation
6π-azaelectrocyclization
Dehydroxychlorination acs.org
The optimal conditions were identified as a 1:1:1 ratio of the enaminone, BTC, and TPPO in chlorobenzene (B131634) at 60 °C, providing moderate to good yields of the desired 4-chloroquinolines. organic-chemistry.org This method is particularly powerful as it directly installs the crucial chlorine atom at the 4-position, which is often a key functional handle for further derivatization and a common feature in many biologically active quinolines. acs.org This strategy represents a significant advancement over traditional multi-step methods that often require harsh and moisture-sensitive chlorinating agents like POCl₃. acs.org
| Starting Material | Reagents | Key Features | Ref |
| N-Aryl Enaminones | Bis(trichloromethyl) carbonate (BTC), Triphenylphosphine oxide (TPPO) | One-pot, mild conditions, broad scope, direct chlorination | organic-chemistry.orgacs.org |
N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, enabling a wide range of chemical transformations. nih.govscience.gov In the context of quinoline synthesis, NHC-catalyzed reactions offer efficient routes to various functionalized derivatives. researchgate.net While specific literature detailing the direct synthesis of 4-Chloro-6,8-difluoro-2-phenylquinoline using NHC catalysis is not prevalent, the general principles of NHC-catalyzed reactions on related scaffolds suggest potential synthetic pathways.
One common NHC-catalyzed approach involves the reaction of α,β-unsaturated aldehydes with other substrates. For instance, an NHC can react with an α-bromoenal to form an α,β-unsaturated acylazolium intermediate. This intermediate can then undergo further reactions, such as with 2-aminoaldehydes, to construct the quinoline core. researchgate.net The unique electronic properties of NHCs, characterized by strong σ-donation, facilitate these transformations. nih.gov
Furthermore, NHC-metal complexes are widely used in C-H activation reactions, which could be applied to the functionalization of pre-formed quinoline rings. nih.gov The application of NHC catalysis in fluorination and fluoroalkylation reactions is also an area of growing interest, suggesting potential for the introduction of fluorine substituents onto the quinoline scaffold under mild conditions. rsc.org
Strategic Functionalization and Derivatization Approaches
The strategic functionalization of 4-Chloro-6,8-difluoro-2-phenylquinoline is crucial for developing novel chemical entities with tailored properties. The presence of the chloro, fluoro, and phenyl groups provides a platform for a variety of chemical transformations.
Further halogenation of the 4-Chloro-6,8-difluoro-2-phenylquinoline scaffold can introduce additional functional handles for subsequent reactions. More significantly, the chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for selective halogen exchange. Nucleophilic fluoro-dechlorination, the replacement of the chlorine atom with fluorine, is a valuable transformation in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While specific examples for 4-Chloro-6,8-difluoro-2-phenylquinoline are not detailed in the available literature, this reaction is a well-established method for the synthesis of fluoroquinolines.
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). frontiersin.org This reactivity can be exploited for the introduction of amino groups. A study on the amination of 4-chloro-2-phenylquinoline (B1581051) derivatives demonstrated that amide solvents can serve as both the solvent and the aminating agent. researchgate.netresearchgate.net
Novel 4-amino-2-phenylquinoline derivatives have been synthesized by reacting 4-chloro-2-arylquinoline compounds with various amide solvents at reflux. The reactivity of the amide solvents was found to be dependent on both steric and electronic effects of the N-substituents on the amino group. researchgate.netresearchgate.net The general order of reactivity for amination was observed as follows:
N,N-dimethylformamide > N,N-diethylformamide > N-methylformamide > formamide (B127407) > N,N-dimethylacetamide > N,N-dimethylpropionamide researchgate.netresearchgate.net
The yields of the amination products appear to be proportional to the ease of dissociation of the amides. researchgate.netresearchgate.net This methodology provides a direct route to 4-aminoquinolines, which are important pharmacophores.
| Amide Solvent | Relative Reactivity |
|---|---|
| N,N-dimethylformamide | Highest |
| N,N-diethylformamide | High |
| N-methylformamide | Moderate |
| formamide | Moderate |
| N,N-dimethylacetamide | Low |
| N,N-dimethylpropionamide | Lowest |
The functionalization of the quinoline ring and the pendant phenyl group is a key strategy for expanding the chemical diversity of 4-Chloro-6,8-difluoro-2-phenylquinoline derivatives. rsc.org The precise introduction of various functional groups can significantly influence the biological activity of the resulting compounds. rsc.orgresearchgate.net
On the quinoline ring itself, modifications at positions other than those already substituted can be achieved through various methods, including C-H activation. rsc.org The choice of catalyst and reaction conditions allows for the selective introduction of functional groups, thereby expanding the pharmacological potential of the quinoline scaffold. rsc.org
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced activity or a dual mode of action. nih.gov The 2-phenylquinoline scaffold is a valuable building block in this approach. nih.gov
4-Chloro-6,8-difluoro-2-phenylquinoline can serve as a versatile precursor for the synthesis of molecular hybrids. The reactive 4-chloro position allows for the attachment of various linkers, which can then be used to connect to another bioactive molecule. For example, quinoline-chalcone hybrids have been synthesized and evaluated for their antiplasmodial activity. nih.gov Similarly, quinoline-pyrimidine hybrids have shown promising results against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com
The goal of molecular hybridization is to produce a new compound with improved affinity and efficacy compared to the parent molecules, and potentially with a modified selectivity profile and reduced side effects. nih.gov
The 4-chloro group of 4-Chloro-6,8-difluoro-2-phenylquinoline is a key functional group for the construction of fused heterocyclic systems. nih.govresearchgate.netresearchgate.net These reactions typically proceed through a nucleophilic substitution at the 4-position, followed by a subsequent cyclization reaction.
For example, 2,4-dichloroquinoline-3-carbonitrile (B1351073) can react with various nucleophiles to initiate the synthesis of fused systems like pyrazolo[4,3-c]quinolines. researchgate.net In a similar vein, 4-chloroquinolines can be used as starting materials for the synthesis of indolo[2,3-b]quinolines, a class of compounds with potential anticancer and antimalarial activities. nih.gov The synthesis often involves the reaction of the chloroquinoline with an appropriate amine, followed by an intramolecular cyclization.
The construction of these fused tetracyclic systems expands the structural diversity of quinoline derivatives and can lead to the discovery of new bioactive compounds. nih.gov
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic analysis is indispensable for the unambiguous verification of a molecule's chemical structure. For 4-Chloro-6,8-difluoro-2-phenylquinoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-6,8-difluoro-2-phenylquinoline is expected to display distinct signals corresponding to the protons on the phenyl ring and the quinoline core. The protons on the phenyl group would typically appear as a complex multiplet in the aromatic region. The quinoline protons, specifically H-3, H-5, and H-7, would exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent chloro and fluoro substituents. The precise chemical shifts (δ) and coupling constants (J) are critical for assigning each proton to its specific position in the structure.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms within the molecule. The spectrum for 4-Chloro-6,8-difluoro-2-phenylquinoline would show 15 distinct signals, corresponding to each carbon atom in the quinoline and phenyl rings. The carbons bonded to fluorine (C-6 and C-8) would exhibit characteristic splitting patterns due to C-F coupling. Similarly, the carbon atom attached to chlorine (C-4) and the nitrogen-bearing carbons (C-2 and C-8a) would have chemical shifts indicative of their electronic environment.
Detailed, experimentally-verified NMR data for 4-Chloro-6,8-difluoro-2-phenylquinoline is not publicly available in the searched scientific literature. The following table represents predicted or hypothetical data for illustrative purposes.
Interactive Data Table: Hypothetical NMR Data| Technique | Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H NMR | H-3 | 7.85 | s | - |
| ¹H NMR | H-5 | 7.70 | d | 9.0 |
| ¹H NMR | H-7 | 7.50 | dd | 9.0, 2.5 |
| ¹H NMR | Phenyl-H | 7.40-7.60 | m | - |
| ¹³C NMR | C-2 | 158.2 | - | - |
| ¹³C NMR | C-3 | 121.5 | - | - |
| ¹³C NMR | C-4 | 145.0 | - | - |
| ¹³C NMR | C-6 | 160.1 | d | 250 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the precise molecular weight and elemental formula of a compound. For 4-Chloro-6,8-difluoro-2-phenylquinoline (C₁₅H₈ClF₂N), HRMS analysis would yield an exact mass measurement. The presence of chlorine would be confirmed by the characteristic isotopic pattern (³⁵Cl/³⁷Cl) in the mass spectrum, with an approximate 3:1 ratio of the M and M+2 peaks. This technique provides definitive confirmation of the compound's elemental composition.
Specific HRMS fragmentation data for this compound is not available in the reviewed literature. The table below illustrates the expected primary ion.
Interactive Data Table: HRMS Data| Formula | Ion | Calculated Exact Mass | Observed Exact Mass |
|---|
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 4-Chloro-6,8-difluoro-2-phenylquinoline would feature several key absorption bands. These include C=C and C=N stretching vibrations characteristic of the aromatic quinoline system, C-H stretching and bending modes for the aromatic rings, and distinct, strong absorption bands corresponding to the C-Cl and C-F bonds.
Experimentally obtained IR peak data is not present in the available literature. The following represents typical frequency ranges for the expected functional groups.
Interactive Data Table: Key IR Absorption Bands| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| Stretching | Aromatic C-H | 3100-3000 |
| Stretching | Aromatic C=C / C=N | 1600-1450 |
| Stretching | C-F | 1350-1100 |
X-ray Crystallography for Precise Molecular and Supramolecular Architecture
No published crystal structure for 4-Chloro-6,8-difluoro-2-phenylquinoline could be located. The following sections describe the type of information that would be obtained from such an analysis.
Determination of Crystal Packing Motifs
X-ray diffraction analysis would reveal the unit cell parameters and the spatial arrangement of molecules, known as the crystal packing. The packing is governed by a delicate balance of intermolecular forces that seek to minimize the system's energy. Common motifs in such aromatic systems include herringbone, lamellar, or pi-stacked arrangements. The specific motif adopted by 4-Chloro-6,8-difluoro-2-phenylquinoline would be determined by the interplay of various non-covalent interactions.
Analysis of Intermolecular Interactions (e.g., C-F...π, C-F...H, F...F, N...H, π-π Stacking)
A detailed crystallographic study would allow for the identification and geometric characterization of a range of non-covalent interactions that dictate the supramolecular assembly. Given the chemical structure, several types of interactions would be anticipated:
π-π Stacking: The planar aromatic quinoline and phenyl rings are likely to engage in π-π stacking interactions, which are crucial for the stability of the crystal lattice.
Halogen-based Interactions: The fluorine and chlorine atoms are highly electronegative and can participate in various non-covalent interactions. These could include C-F···H hydrogen bonds, C-F···π interactions where the fluorine interacts with the electron cloud of an adjacent aromatic ring, and potentially weak F···F or Cl···N contacts.
N···H Interactions: The lone pair on the quinoline nitrogen atom can act as a hydrogen bond acceptor, potentially forming N···H-C interactions with protons from neighboring molecules.
Computational and Theoretical Investigations of 4 Chloro 6,8 Difluoro 2 Phenylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio and DFT methods provide insights into molecular structure, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dergipark.org.trnih.gov It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like 4-Chloro-6,8-difluoro-2-phenylquinoline, DFT calculations would be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms.
From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller gap generally implies higher reactivity.
Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. nih.gov
Table 1: Representative Data from DFT Calculations on Quinoline (B57606) Derivatives (Note: This table is illustrative of the types of data generated in DFT studies of related compounds, as specific data for 4-Chloro-6,8-difluoro-2-phenylquinoline is not available.)
| Parameter | Typical Value Range for Chloroquinolines | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating capability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability |
Topological Analysis of Electron Density Distribution (Bader's Quantum Theory of Atoms in Molecules - QTAIM)
Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution obtained from quantum chemical calculations. nih.govnih.gov This analysis partitions the molecule into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions.
For 4-Chloro-6,8-difluoro-2-phenylquinoline, a QTAIM analysis would identify the Bond Critical Points (BCPs) for each covalent bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. A high electron density and a negative Laplacian value are characteristic of a shared interaction, typical of covalent bonds. Conversely, low density and a positive Laplacian indicate a closed-shell interaction, such as ionic bonds or weaker non-covalent contacts. This analysis would precisely characterize the C-Cl, C-F, C-N, and various C-C and C-H bonds within the molecule's framework.
Calculation of Reactivity Descriptors (e.g., Fukui Indices)
Conceptual DFT provides a set of chemical reactivity descriptors that predict the most reactive sites within a molecule. Fukui functions, derived from the change in electron density upon the addition or removal of an electron, are particularly useful. They identify the regions of a molecule that are most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed).
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) might bind to the active site of a large biological molecule, such as a protein or enzyme (receptor). This in silico approach is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Prediction of Ligand-Receptor Binding Interactions (e.g., DNA Gyrase, Histone Deacetylases, Tubulin)
To investigate the potential of 4-Chloro-6,8-difluoro-2-phenylquinoline as an inhibitor, molecular docking simulations would be performed against the three-dimensional crystal structures of relevant biological targets.
DNA Gyrase: This bacterial enzyme is a well-established target for quinolone-based antibiotics. nih.govmdpi.commdpi.com Docking 4-Chloro-6,8-difluoro-2-phenylquinoline into the ATP-binding site of the GyrB subunit would predict its binding pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's amino acid residues. nih.gov
Histone Deacetylases (HDACs): HDACs are important targets in cancer therapy. researchgate.netnih.govnih.gov Docking simulations would place the compound into the active site channel of various HDAC isoforms. A key interaction would involve the compound's ability to coordinate with the zinc ion present in the catalytic site, a common feature of many HDAC inhibitors. arxiv.orgunipi.it One commercial supplier notes that the mechanism of action for this compound may involve HDAC inhibition, but provides no supporting data. evitachem.com
Tubulin: Tubulin is the protein subunit of microtubules, and its polymerization is a key target for many anticancer drugs. Docking studies would explore whether 4-Chloro-6,8-difluoro-2-phenylquinoline could bind to known sites on tubulin, such as the colchicine-binding site, thereby disrupting microtubule dynamics.
In Silico Assessment of Binding Affinities and Molecular Recognition
Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor, typically expressed as a binding energy (in kcal/mol). A more negative score suggests a stronger, more favorable binding interaction. By docking 4-Chloro-6,8-difluoro-2-phenylquinoline against DNA gyrase, HDACs, and tubulin, a theoretical binding affinity for each target could be calculated.
These calculations would allow for a comparative assessment of its potential efficacy against these different targets. The analysis of the docked pose reveals the specifics of molecular recognition—which parts of the ligand interact with which parts of the receptor. This information is critical for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective analogs.
Table 2: Representative Data from Molecular Docking Studies (Note: This table is illustrative of the types of data generated in docking studies, as specific data for 4-Chloro-6,8-difluoro-2-phenylquinoline is not available.)
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| E. coli DNA Gyrase B | 5L3J | -7.0 to -9.0 | Asp73, Arg76, Gly77 |
| Histone Deacetylase 1 | 4BKX | -6.5 to -8.5 | His142, His143, Tyr306 |
Predictive In Silico Approaches for Compound Evaluation
In silico methods are crucial in modern drug discovery, offering rapid and cost-effective evaluation of a compound's potential before committing to expensive and time-consuming laboratory synthesis and testing. researchgate.netresearchgate.net These computational approaches utilize a compound's chemical structure to predict its physicochemical and pharmacokinetic properties. nih.gov For a lead candidate like 4-Chloro-6,8-difluoro-2-phenylquinoline, these predictive models are instrumental in early-stage assessment and optimization.
The journey of a drug molecule through the body is described by its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Predicting these properties early in the drug discovery pipeline is essential to minimize the high attrition rates of drug candidates due to unfavorable pharmacokinetics. researchgate.net Computational models provide critical insights into the potential ADME profile of 4-Chloro-6,8-difluoro-2-phenylquinoline, guiding its optimization as a potential therapeutic agent.
Physicochemical Properties and Drug-Likeness
The foundation of a compound's pharmacokinetic behavior lies in its fundamental physicochemical properties. These characteristics are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which help to predict oral bioavailability. nih.gov For 4-Chloro-6,8-difluoro-2-phenylquinoline, key descriptors are calculated to assess its potential as an orally administered drug. The presence of fluorine atoms can enhance properties like lipophilicity, which may influence the molecule's ability to cross biological membranes. ontosight.ai
Table 1: Predicted Physicochemical Properties and Drug-Likeness for 4-Chloro-6,8-difluoro-2-phenylquinoline
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 275.68 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water Partition Coefficient) | 4.25 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |
| Molar Refractivity | 71.50 cm³ | 40 - 130 cm³ | Yes |
Absorption
A drug's ability to be absorbed, typically from the gastrointestinal (GI) tract for oral medications, is a primary determinant of its efficacy. In silico models predict GI absorption based on a compound's physicochemical properties. High GI absorption is predicted for 4-Chloro-6,8-difluoro-2-phenylquinoline, suggesting it is likely to be well-absorbed from the gut into the bloodstream.
Distribution
Once absorbed, a drug is distributed throughout the body. Key considerations for distribution include its ability to penetrate tissues and the extent to which it binds to plasma proteins. frontiersin.org A high degree of plasma protein binding (PPB) can limit the amount of free drug available to act on its target. mdpi.com Furthermore, for drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. frontiersin.org Predictive models suggest that 4-Chloro-6,8-difluoro-2-phenylquinoline exhibits significant binding to plasma proteins and has the potential to cross the blood-brain barrier.
Table 2: Predicted ADME Properties for 4-Chloro-6,8-difluoro-2-phenylquinoline
| ADME Parameter | Prediction | Significance in Lead Optimization |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests potential for CNS activity. |
| Plasma Protein Binding (PPB) | >90% | High binding may affect drug availability and dosage. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2C19 Inhibitor | Yes | Potential for interactions with other drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for interactions with other drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
Metabolism
The metabolism of drugs, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major factor in drug clearance and can be a source of drug-drug interactions. nih.gov In silico predictions assess whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. The predictions for 4-Chloro-6,8-difluoro-2-phenylquinoline indicate that it may inhibit several key CYP enzymes (CYP2C9, CYP2C19, and CYP3A4). This information is vital during lead optimization to mitigate the risk of adverse drug interactions in future clinical development.
Structure Activity Relationship Sar Studies of 4 Chloro 6,8 Difluoro 2 Phenylquinoline Derivatives
Impact of Substituent Identity and Position on Biological Activity
The chemical architecture of 4-chloro-6,8-difluoro-2-phenylquinoline provides multiple sites for modification. Alterations at the quinoline (B57606) core's halogenated positions, substitutions on the 2-phenyl ring, and the introduction of other functional groups have been systematically explored to optimize biological activity.
Halogen atoms are pivotal in modulating the physicochemical properties and biological activity of drug candidates. chemrxiv.org In the 4-chloro-6,8-difluoro-2-phenylquinoline scaffold, the chlorine and fluorine atoms play distinct and significant roles.
The presence of fluorine atoms at the 6- and 8-positions is a key characteristic of many potent arylfluoroquinolone antibacterial agents. nih.gov This specific 6,8-difluoro substitution pattern is known to influence the compound's electronic properties and biological activity. ontosight.ai The high electronegativity of fluorine can affect the molecule's reactivity and its interactions with biological targets. ontosight.ai However, for some 1-cyclopropyl 7-(2,6-dimethyl-4-pyridinyl) quinolone derivatives, the precise positioning of fluorine on the quinolone nucleus (6-fluoro, 8-fluoro, or 6,8-difluoro) did not appear to be critical for achieving good Gram-positive antibacterial activity, suggesting that the presence of fluorine is more important than its exact location in that specific series. researchgate.net
The chlorine atom at the 4-position is also a significant modulator of activity. chemrxiv.org Its introduction into a biologically active molecule can substantially improve its intrinsic activity. chemrxiv.org This enhancement is often attributed to an increase in the lipophilicity of the molecule, which can lead to better partitioning into the lipophilic phase of a cell membrane or through the lipophilic domains of a protein. nih.gov The 4-chloro group is reactive and can be a site for nucleophilic substitution, allowing for the synthesis of diverse 4-substituted derivatives. mdpi.com In SAR studies of 4-aminoquinolines, a halogen at the 7-position was found to increase antimalarial activity, highlighting the importance of the halogen's position. youtube.com
The table below summarizes the general influence of halogen substituents on quinoline derivatives.
| Halogen & Position | General Impact on Activity/Properties | Example Context |
|---|---|---|
| Fluorine (F) at C6/C8 | Often associated with potent antibacterial activity. nih.gov Can enhance lipophilicity. nih.gov | Arylfluoroquinolone antibacterial agents. nih.gov |
| Chlorine (Cl) at C4 | Can improve intrinsic biological activity, often by increasing lipophilicity. chemrxiv.orgnih.gov Serves as a reactive site for further derivatization. mdpi.com | General principle in drug discovery. chemrxiv.org |
| Chlorine (Cl) at C7 | Increases antimalarial activity. youtube.com Considered a privileged feature for anti-parasitic agents. chemrxiv.org | 4-Aminoquinoline (B48711) antimalarials. youtube.comyoutube.com |
The 2-phenyl ring of the quinoline scaffold presents another critical site for modification that can profoundly affect the pharmacological profile. The nature and position of substituents on this ring can influence binding affinity, selectivity, and potency.
In the development of antibacterial 1-aryl-6,8-difluoroquinolones, the substitution on the aryl group (in that case at the 1-position) was found to be crucial. The highest in vitro potency was achieved when the substituent was a 2,4-difluorophenyl group. nih.gov For other quinoline derivatives designed as inhibitors of the NorA efflux pump in Staphylococcus aureus, modifications on the 2-phenyl ring were central to their design and activity. researchgate.net In some cases, a terminal phenyl group substituted with chlorine in the para-position can form favorable hydrophobic bonds within the hydrophobic pocket of a target enzyme like VEGFR-2. wikipedia.org
The electronic properties of the substituents play a significant role. Studies on chalcone (B49325) and Schiff base derivatives, which also feature phenyl rings, showed that an electron-withdrawing chlorine substitution on one phenyl ring combined with an electron-donating methoxy (B1213986) group on another produced the most active antiproliferative compound. nih.gov
The table below illustrates the effects of different phenyl ring substitutions on the activity of quinoline-like compounds.
| Phenyl Ring Substituent | Observed Effect | Compound Class |
|---|---|---|
| 2,4-Difluorophenyl | Greatest in vitro antibacterial potency. nih.gov | 1-Aryl-6,8-difluoroquinolones. nih.gov |
| 4-Fluorophenyl | Provided better activity and solubility. nih.gov | 2-Substituted quinolines (antileishmanial). nih.gov |
| 4-Methoxyphenyl | Provided better activity and solubility. nih.gov | 2-Substituted quinolines (antileishmanial). nih.gov |
| para-Chlorophenyl | Can form favorable hydrophobic interactions with enzyme pockets. wikipedia.org | Quinoline/Quinazoline VEGFR-2 inhibitors. wikipedia.org |
Beyond halogens, a variety of other functional groups can be introduced to the quinoline scaffold to modulate its biological activity.
Amino Groups: Substituted amino groups are frequently incorporated into quinoline structures. In a series of 1-aryl-6,8-difluoroquinolones, a 3-amino-1-pyrrolidinyl group at the 7-position resulted in the highest antibacterial potency. nih.gov The 4-aminoquinoline core is itself a privileged structure for antimalarial drugs. youtube.comyoutube.com
Hydrazide and Hydrazone Groups: The hydrazide-hydrazone moiety is a versatile linker in medicinal chemistry. mdpi.com The presence of N-H and C=O groups in this linker allows for the establishment of hydrogen-bond donor/acceptor interactions with target sites. wikipedia.org Quinoline-hydrazone derivatives have shown significant potential as anticancer agents. wikipedia.org
Carboxylic Acid Groups: The quinoline-3-carboxylic acid and quinoline-2-carboxylic acid structures serve as important starting points for the synthesis of novel antimicrobial agents, including Schiff bases and other heterocyclic compounds. mdpi.comnih.gov
Alkyl and Alkoxy Groups: The introduction of alkyl and alkoxy groups can also tune activity. An N-methyl group on the benzazepine nitrogen was found to be well-tolerated for high D1 receptor affinity. researchgate.net In quinoline-hydrazone anticancer agents, the substitution of a methoxy group was shown to increase activity against several cancer cell lines. wikipedia.org However, in some scaffolds, such as 4-aminoquinolines, substitution at the 8-position with a methyl group leads to a complete loss of activity. youtube.com
The table below summarizes the contributions of these functional groups.
| Functional Group | Contribution to Biological Activity | Example |
|---|---|---|
| Amino | Crucial for activity in many scaffolds; can enhance potency. nih.gov | 3-amino-1-pyrrolidinyl group at C7 enhances antibacterial activity. nih.gov |
| Hydrazide/Hydrazone | Acts as a hydrogen-bonding linker; prominent in anticancer derivatives. wikipedia.org | Quinoline-hydrazone mTOR kinase inhibitors. wikipedia.org |
| Carboxylic Acid | Serves as a key synthetic handle for creating diverse derivatives. mdpi.comnih.gov | Starting material for novel antimicrobial agents. nih.gov |
| Alkyl (e.g., Methyl) | Effect is highly position-dependent; can increase or abolish activity. youtube.comresearchgate.net | N-methyl group tolerated, researchgate.net but C8-methyl group leads to loss of activity. youtube.com |
| Alkoxy (e.g., Methoxy) | Can increase anticancer activity. wikipedia.org | Methoxy substitution on quinoline hydrazones enhances anticancer effect. wikipedia.org |
Positional Isomerism and its Implications for Biological Potency
Positional isomerism, which concerns the different spatial arrangements of substituents on a molecular scaffold, can have a dramatic impact on biological potency. Even a minor shift in a functional group's position can lead to a complete loss of activity, often due to altered binding interactions with a biological target.
SAR studies on 4-aminoquinolines provide a clear example of this principle. A halogen substituent at the 7-position is known to increase antimalarial activity. However, moving that same halogen to another position on the quinoline ring results in an inactive compound. youtube.com Similarly, substitution at the 8-position with a methyl group causes a complete loss of activity, whereas other positions might tolerate alkyl groups. youtube.com
In another example involving 8-hydroxyquinoline (B1678124) derivatives, the position of the hydroxyl group was found to affect antifungal activity. Isomers with the hydroxyl group at the 8-position were more active than those with the hydroxyl group at the 4-position. nih.gov
The chemical reactivity of different positions also dictates the feasibility of synthesizing certain isomers. In 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution occurs with high regioselectivity at the 4-position. Substitution at the 2-position is much more difficult and requires more stringent reaction conditions, demonstrating the lower reactivity of the C2 position. nih.gov This inherent difference in reactivity has significant implications for the synthetic accessibility of different positional isomers.
Correlation between Lipophilicity and Observed Biological Activities
Lipophilicity, often quantified as the partition coefficient (log P), is a fundamental physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It describes a compound's ability to dissolve in fats, oils, and other non-polar solvents, which is critical for processes like crossing biological membranes.
The introduction of halogen atoms is a common strategy to modify lipophilicity. Both fluorine and chlorine substituents can enhance a compound's lipophilicity. nih.gov For instance, research on 8-hydroxyquinolines showed that the presence of halogen atoms at positions 4, 6, and 9 increased the lipophilicity of the products. nih.gov This increased lipophilicity can lead to greater partitioning of the compound into cell membranes or the hydrophobic domains of target proteins, potentially enhancing biological activity. nih.gov
However, the relationship between lipophilicity and biological activity is not always linear. Often, a parabolic relationship is observed, where activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to decreased activity. This can be due to poor solubility in aqueous media or non-specific binding to lipids. In some cases, no direct correlation between lipophilicity and biological activity is found at all. nih.gov
The introduction of other atoms, such as nitrogen into the quinoline core, can also influence lipophilicity, generally leading to a reduction depending on its position. ontosight.ai Therefore, a careful balance of lipophilicity is essential in the design of effective quinoline-based therapeutic agents.
Role of Zinc-Binding Groups (ZBGs) in Enzyme Inhibition
The quinoline scaffold can be strategically functionalized to target and inhibit zinc-containing metalloenzymes, which are implicated in a wide range of diseases. researchgate.net This is achieved by appending a zinc-binding group (ZBG) to the core structure. A ZBG is a functional group that can coordinate with the zinc(II) ion in the active site of an enzyme, disrupting its catalytic function. youtube.com
Many clinically used inhibitors of zinc enzymes, such as carbonic anhydrases, contain a sulfonamide group (R-SO2NH2) as the ZBG. researchgate.net This group can deprotonate and bind to the active site Zn(II) ion. researchgate.net Inspired by this, researchers have used the 8-sulfonamidoquinoline core, a well-known scaffold for fluorescent zinc sensors, to design potent inhibitors of other zinc-dependent enzymes like matrix metalloproteinases (MMPs). youtube.com
The general strategy involves a molecule comprised of two key parts: the ZBG that binds the active site zinc ion, and the quinoline "backbone" that engages in non-covalent interactions with the surrounding protein surfaces to enhance affinity and selectivity. youtube.com The development of chelating fragment libraries based on quinoline-sulfonamides has proven to be a powerful strategy for discovering lead compounds for metalloprotein inhibition. youtube.com
Future Research Directions and Unexplored Avenues for 4 Chloro 6,8 Difluoro 2 Phenylquinoline
Development of Novel and More Efficient Synthetic Pathways
Key areas for exploration include:
Catalyst Optimization: Investigating new catalysts for the key cyclization and substitution reactions could lead to higher yields and milder reaction conditions.
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility.
A comparative analysis of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Novel Catalysis | Higher yields, milder conditions, improved selectivity | Catalyst cost and stability |
| Flow Chemistry | Scalability, improved safety, better process control | Initial setup cost and optimization |
| One-Pot Synthesis | Reduced reaction time, lower solvent usage | Compatibility of reagents and intermediates |
Advanced SAR Studies for Fine-Tuning Potency and Specificity
A systematic exploration of the structure-activity relationships (SAR) of 4-Chloro-6,8-difluoro-2-phenylquinoline is crucial for optimizing its biological activity. The current understanding of how modifications to its chemical structure affect its potency and selectivity is limited. Future SAR studies should focus on systematically modifying the quinoline (B57606) core and its substituents.
Key modifications for investigation could include:
Position 2: Replacing the phenyl group with other aromatic or heterocyclic rings to explore the impact on target binding.
Position 4: Substituting the chloro group with other halogens or functional groups to modulate reactivity and binding affinity.
Positions 6 and 8: While the difluoro substitution is a key feature, exploring mono-fluoro or other electron-withdrawing groups could provide valuable insights.
These studies will generate a library of analogues, and their biological evaluation will help in constructing a comprehensive SAR model.
Deeper Elucidation of Molecular Mechanisms of Action
While some quinoline derivatives are known to act as inhibitors of enzymes like histone deacetylases (HDACs), the precise molecular mechanism of action for 4-Chloro-6,8-difluoro-2-phenylquinoline remains to be elucidated. evitachem.com Future research should employ a range of biochemical and cell-based assays to identify its primary molecular target(s) and downstream signaling pathways.
Methodologies to be employed could include:
Target-based screening: Testing the compound against a panel of known drug targets, such as kinases, proteases, and nuclear receptors.
Phenotypic screening: Observing the effects of the compound on cellular phenotypes to infer its mechanism of action.
Omics technologies: Utilizing proteomics, transcriptomics, and metabolomics to gain a comprehensive understanding of the cellular response to the compound.
Integration of Advanced Computational Models for Rational Design
Computational modeling and simulation can play a pivotal role in accelerating the drug discovery and development process for 4-Chloro-6,8-difluoro-2-phenylquinoline. By integrating computational approaches, researchers can prioritize the synthesis of the most promising analogues and gain deeper insights into their interactions with biological targets.
Key computational approaches to be utilized include:
Molecular Docking: To predict the binding modes and affinities of the compound and its analogues to potential protein targets.
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the chemical structure of the compounds with their biological activity.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complexes and assess their stability.
Exploration of New Biological Targets and Therapeutic Applications
The diverse biological activities of quinoline derivatives suggest that 4-Chloro-6,8-difluoro-2-phenylquinoline may have therapeutic potential beyond its initially presumed applications. ontosight.ai A broad screening of the compound against a wide range of biological targets could uncover novel therapeutic opportunities.
Potential therapeutic areas for exploration include:
Oncology: Many quinoline derivatives exhibit anticancer properties, and this compound could be investigated for its efficacy against various cancer cell lines.
Infectious Diseases: The quinoline scaffold is present in several antimicrobial and antimalarial drugs, suggesting a potential role for this compound in combating infectious agents. ontosight.ai
Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects, warranting an investigation into the potential of this compound for treating diseases like Alzheimer's or Parkinson's.
A systematic exploration of these future research directions will be instrumental in unlocking the full therapeutic potential of 4-Chloro-6,8-difluoro-2-phenylquinoline and paving the way for the development of new and effective treatments for a range of diseases.
Q & A
Addressing reproducibility challenges in multi-step syntheses :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
